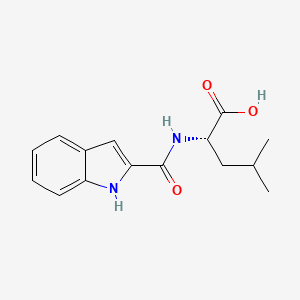

N-(1H-indol-2-ylcarbonyl)-L-leucine

Description

N-(1H-Indol-2-ylcarbonyl)-L-leucine is a hybrid molecule combining the indole-2-carboxylic acid scaffold with the amino acid L-leucine. Structurally, it features an indole ring substituted at the 2-position with a carbonyl group linked to the α-amino group of L-leucine. This design confers unique physicochemical properties, such as amphiphilicity and chirality, which are critical for interactions in biological systems.

The compound’s indole moiety enables π-π stacking and hydrogen-bonding interactions, while the leucine side chain contributes hydrophobicity and stereochemical specificity.

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)7-13(15(19)20)17-14(18)12-8-10-5-3-4-6-11(10)16-12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

GFQBYYGAPDAZKA-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Reagent Selection and Reaction Conditions

In a representative protocol, indole-2-carboxylic acid (1.0 equiv) is activated with O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. L-Leucine tert-butyl ester (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.5 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–16 hours, achieving yields of 78–85% after column chromatography.

Key Variables:

Post-Coupling Deprotection

The tert-butyl group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours at 25°C. This step yields the free carboxylic acid with >95% purity after precipitation with hexanes.

Stepwise Synthesis via Indole Intermediate Functionalization

Alternative routes functionalize indole precursors before introducing the leucine moiety, offering greater control over regioselectivity.

Synthesis of Indole-2-Carbonyl Chloride

Indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂, 3.0 equiv) in refluxing toluene (80°C, 4 hours) to form the acyl chloride. Excess SOCl₂ is removed under vacuum, and the intermediate is reacted directly with L-leucine methyl ester in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. This method achieves 70–75% yield but requires rigorous moisture control.

Reductive Amination Approaches

A modified pathway reduces nitroindole intermediates before coupling. For example, 5-nitroindole is alkylated with methyl bromoacetate, hydrolyzed to the acid, and reduced via hydrogenation (H₂, 40 psi, 10% Pd/C). The resulting amine is coupled to leucine tert-butyl ester using HBTU, yielding N-(5-aminoindol-2-ylcarbonyl)-L-leucine tert-butyl ester (82% yield). Subsequent sulfonylation or acylation introduces additional functionalities.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enhance purity and scalability, particularly for pharmaceutical applications.

Resin Functionalization and Coupling

Wang resin (1.0 mmol/g loading) is preloaded with Fmoc-L-leucine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. After Fmoc deprotection with piperidine, indole-2-carboxylic acid is coupled using HATU (1.1 equiv) and DIPEA (2.5 equiv). The resin is washed sequentially with DMF, methanol, and DCM before cleavage with TFA:water:triisopropylsilane (95:2.5:2.5). This method achieves >90% purity (HPLC) and 65–70% isolated yield.

Comparative Efficiency of Solid- vs. Solution-Phase

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Average Yield | 68% | 78% |

| Purity (HPLC) | >90% | 85–90% |

| Scalability | High | Moderate |

| Purification Effort | Low | High |

Enzymatic Coupling as a Green Chemistry Alternative

Emerging biocatalytic methods utilize lipases or proteases to couple indole-2-carboxylic acid and L-leucine in aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction in phosphate buffer (pH 7.0) at 37°C. While yields are moderate (55–60%), this approach eliminates toxic solvents and reduces byproduct formation.

Critical Analysis of Methodologies

Yield Optimization Challenges

Racemization of L-leucine occurs at high temperatures (>40°C) or prolonged reaction times, necessitating strict temperature control. Steric hindrance at the indole C2 position also slows coupling kinetics, requiring excess reagents (1.2–1.5 equiv).

Purification Techniques

-

Chromatography: Silica gel chromatography with ethyl acetate/hexanes (3:7 to 1:1) resolves unreacted starting materials.

-

Recrystallization: Ethanol/water mixtures (4:1) yield crystalline product with 99% purity but are less effective for polar impurities.

Industrial-Scale Considerations

For kilogram-scale production, the stepwise synthesis (Section 2) is preferred due to:

-

Compatibility with continuous flow reactors for nitro reduction and coupling steps.

-

Lower catalyst costs (Pd/C vs. HBTU).

-

Simplified waste management (aqueous vs. halogenated solvents).

Chemical Reactions Analysis

Types of Reactions

2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized indole derivatives, while reduction reactions yield reduced indole derivatives .

Scientific Research Applications

2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Methyl N-(1H-Indol-2-ylcarbonyl)glycinate (Compound 3)

- Structure : Glycine replaces L-leucine, resulting in a shorter hydrophobic chain.

- Synthesis : Synthesized via coupling indole-2-carboxylic acid with methyl glycinate hydrochloride .

- Reactivity: Reacts with Bredereck’s reagent to form a pyrazino[1,2-a]indole-1,4-dione derivative through intramolecular amide formation. This contrasts with the expected β-carboline cyclization, highlighting how the amino acid side chain (glycine vs. leucine) dictates reaction pathways .

- Properties : Lower molecular weight (246.26 g/mol) and logP (1.47) compared to N-(1H-indol-2-ylcarbonyl)-L-leucine (estimated molecular weight: ~277.3 g/mol; logP: ~2.5), suggesting reduced hydrophobicity .

Methyl N-(1-Methyl-1H-Indol-2-ylcarbonyl)glycinate

- Structure : Features a methyl group at the indole nitrogen, increasing steric hindrance.

- Properties : Higher logP (1.47) and molecular weight (246.26 g/mol) than the unmethylated glycine analogue, but lower than the leucine derivative. The methyl group may enhance metabolic stability but reduce solubility .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Feature |

|---|---|---|---|---|

| This compound | C₁₅H₁₇N₂O₃ | ~277.3 | ~2.5 | L-Leucine side chain |

| Methyl N-(1H-indol-2-ylcarbonyl)glycinate | C₁₃H₁₄N₂O₃ | 246.26 | 1.47 | Glycine backbone |

| Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate | C₁₃H₁₄N₂O₃ | 246.26 | 1.47 | N-methylated indole |

Cyclic Peptides and Diketopiperazines

Cyclo(L-leucyl-L-leucyl) (Compound 1)

Pulcherriminic Acid (Compound 2)

Table 2: Functional Comparison with Cyclic Analogues

| Compound | Structure Type | Key Functional Group | Biological Activity |

|---|---|---|---|

| This compound | Linear hybrid | Indole-carbonyl-leucine | Not reported (potential antimicrobial) |

| Cyclo(L-leucyl-L-leucyl) | Cyclic dipeptide | Diketopiperazine | Precursor to siderophores |

| Pulcherriminic acid | Hydroxylated diketopiperazine | Diketopiperazine + hydroxyl | Iron chelation, antimicrobial |

Chiral Surfactants and Aggregation Behavior

N-(4-Decanoyloxy-2-hydroxybenzylidene)-L-leucine (L-CioHL)

- Structure: Combines a leucine headgroup with a hydrophobic decanoyl chain.

- Properties : Forms vesicles at high pH due to its chiral center and amphiphilicity. Demonstrates superior surface activity compared to traditional carboxylate surfactants .

- Comparison : Unlike this compound, L-CioHL’s surfactant behavior arises from its long alkyl chain rather than an indole moiety. Both compounds leverage leucine’s chirality for molecular recognition .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-(1H-indol-2-ylcarbonyl)-L-leucine, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the indole and leucine moieties. Peaks for the indole NH (δ 10-12 ppm) and carbonyl groups (δ 165-175 ppm) are critical. Compare with published data for similar indole derivatives (e.g., H shifts in : δ 3.30 pKa for histidyl-leucine analogs) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., reports a molecular weight of 430 for a related leucine-indole conjugate) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1700-1750 cm) and NH vibrations (3200-3400 cm).

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality to avoid twinning.

- Structure Refinement : Employ SHELXL ( ) for small-molecule refinement. Key parameters include R-factor convergence (<5%) and validation via the Cambridge Structural Database .

- Visualization : Generate ORTEP diagrams ( ) to illustrate thermal ellipsoids and confirm stereochemistry .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate indole-2-carboxylic acid with L-leucine. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane).

- Purification : Perform column chromatography (silica gel, gradient elution) followed by recrystallization (melting point: ~212–213°C, as in for a related compound) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects (DMSO or CDCl).

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Unexpected peaks may indicate byproducts (e.g., discusses analyzing unexpected FT-IR bands) .

- Dynamic Effects : Consider tautomerism in the indole ring (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. What strategies are effective for studying the bioactivity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., trypsin-like proteases) using fluorescence-based substrates. highlights indole derivatives as anti-cancer candidates .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., indole binding to hydrophobic pockets). Validate with mutagenesis studies .

- SAR Analysis : Modify the leucine side chain (e.g., tert-butyl group) and assess bioactivity changes ( : methyl ester analogs show altered potency) .

Q. How should researchers address challenges in refining low-quality crystallographic data for this compound?

- Methodological Answer :

- Data Filtering : Apply SHELXC ( ) to exclude weak reflections (I/σ(I) < 2). Use TWINABS for twinned data correction .

- Alternative Phasing : If molecular replacement fails, employ experimental phasing (SAD/MAD) with selenomethionine derivatives.

- Validation Tools : Check PLATON alerts for missed symmetry or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.